An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-aminothiazole-4-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-aminothiazole-4-carboxylate
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the synthesis and characterization of Ethyl 2-aminothiazole-4-carboxylate. While the original request specified Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a comprehensive search of scientific literature and chemical databases did not yield a detailed, publicly available experimental protocol and complete characterization data for this specific derivative. Therefore, this document details the synthesis and characterization of the foundational molecule, Ethyl 2-aminothiazole-4-carboxylate, which serves as a crucial building block for more complex derivatives and for which reliable experimental data is well-established. The methodologies and characterization techniques described herein are representative of this class of compounds.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents.[1] Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of a wide array of these bioactive molecules.[2] Its structure, featuring a reactive amino group and an ester functional group, makes it a versatile scaffold for further chemical modifications. This guide provides a detailed overview of its synthesis via the Hantzsch thiazole synthesis and a summary of its key characterization data.
Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The most common and efficient method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, such as thiourea.[1]
General Reaction Scheme
The synthesis proceeds via the reaction of thiourea and ethyl bromopyruvate in an alcoholic solvent.[3]
Experimental Protocol
This protocol is adapted from established general methods for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.[3][4]
Materials:
-
Thiourea
-
Ethyl bromopyruvate
-
Absolute Ethanol
Procedure:
-
To a solution of thiourea (65.69 mmol) in absolute ethanol (70 mL), add ethyl bromopyruvate (72.26 mmol).[4]
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2.5 to 24 hours.[2][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath (0°C).[4]
-
The product will precipitate or crystallize out of the solution.[4] If precipitation is slow, the solution can be concentrated in vacuo and poured into ice water to induce precipitation.[2][3]
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is typically a pale yellow or light brown solid.[2][5]
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for Ethyl 2-aminothiazole-4-carboxylate.
Characterization Data
The structure and purity of the synthesized Ethyl 2-aminothiazole-4-carboxylate are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | Pale yellow to off-white powder | [2] |
| Melting Point | 175-180 °C | [2] |
| CAS Number | 5398-36-7 |
Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.4 | Singlet | 1H | Thiazole H-5 | [2] |
| 5.8 | Broad Singlet | 2H | -NH₂ | [2] |
| 4.32 | Quartet | 2H | -OCH₂CH₃ | [2] |
| 1.35 | Triplet | 3H | -OCH₂CH₃ | [2] |
| Solvent: CD₃OD, Frequency: 400 MHz |
| Chemical Shift (δ ppm) | Assignment | Reference(s) |
| 167.8 | C=O (Ester) | [2] |
| 161.5 | C-2 (Thiazole) | [2] |
| 148.2 | C-4 (Thiazole) | [2] |
| 116.7 | C-5 (Thiazole) | [2] |
| 61.3 | -OCH₂CH₃ | [2] |
| 15.2 | -OCH₂CH₃ | [2] |
| Solvent: CD₃OD, Frequency: 400 MHz |
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3290 | -NH₂ stretch | [2] |
| 1733 | C=O (Ester) stretch | [2] |
| 1615 | C=N stretch | [2] |
| 1540 | C=C stretch (aromatic) | [2] |
| m/z Value | Assignment | Reference(s) |
| 172.03 | [M]⁺ | |
| Note: The exact mass is 172.03064868 Da. |
References
- 1. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. data.epo.org [data.epo.org]
- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
